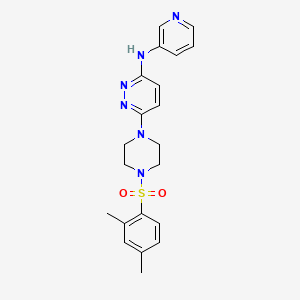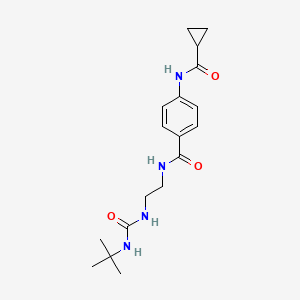
N-(2-(3-(tert-butyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(3-(tert-butyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of N-tert-butyl amides, which could be related to the compound , has been described in the literature . The process involves the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn (ClO4)2·6H2O . Another method involves the reaction of di-tert-butyl dicarbonate and nitriles, catalyzed by Cu(OTf)2 .
Chemical Reactions Analysis
The chemical reactions involving N-tert-butyl amides have been studied . These reactions often involve the use of catalysts and can result in a variety of products .
Scientific Research Applications
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines are versatile intermediates in the asymmetric synthesis of amines, allowing for the efficient synthesis of a wide range of highly enantioenriched amines. This method involves the use of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, highlighting the role of tert-butyl groups in activating imines for nucleophilic addition and serving as chiral directing groups (Ellman, Owens, & Tang, 2002).
Polymer Synthesis
The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrate the utility of tert-butyl groups in the development of new polyamides with high thermal stability, flexibility, and transparency in film form. These polyamides are noncrystalline, soluble in polar solvents, and exhibit glass transition temperatures mostly above 200°C (Hsiao, Yang, & Chen, 2000).
Anti-inflammatory and Analgesic Activities
N-[4-(alkyl)cyclohexyl]-substituted benzamides, including those with tert-butyl groups, have been synthesized and evaluated for their anti-inflammatory and analgesic potencies. These compounds exhibit significant biological activities and low gastrointestinal irritation, indicating their potential as therapeutic agents (Pau et al., 1999).
Synthesis of Protected 1,2-Amino Alcohols
The use of tert-butanesulfinyl aldimines and ketimines in the synthesis of protected 1,2-amino alcohols demonstrates the role of tert-butyl groups in achieving high yields and diastereoselectivities. This method is crucial for synthesizing a variety of organometallic reagents and enabling further synthetic transformations (Tang, Volkman, & Ellman, 2001).
Anticholinesterase Activity
Tert-butyl 6-benzyl-2-(3,3-diethylureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate compounds form crystal systems with strong intermolecular interactions, indicating their potential application in designing new anticholinesterases (Pietsch, Nieger, & Gütschow, 2007).
Future Directions
The future directions for research on “N-(2-(3-(tert-butyl)ureido)ethyl)-4-(cyclopropanecarboxamido)benzamide” could include further studies on its synthesis, properties, and potential applications. Given the presence of the N-tert-butyl amide group, which is found in many drugs, this compound could have potential applications in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(tert-butylcarbamoylamino)ethyl]-4-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-18(2,3)22-17(25)20-11-10-19-15(23)12-6-8-14(9-7-12)21-16(24)13-4-5-13/h6-9,13H,4-5,10-11H2,1-3H3,(H,19,23)(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTMXFNIHKZNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((1H-indol-3-yl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2576889.png)
![3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol](/img/structure/B2576890.png)
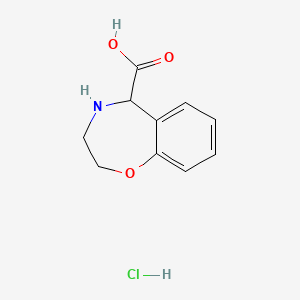
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B2576893.png)
![2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2576895.png)
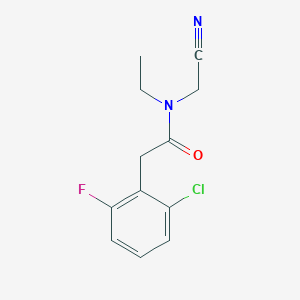
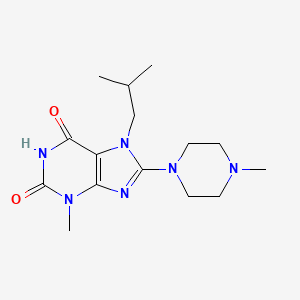
![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2576903.png)
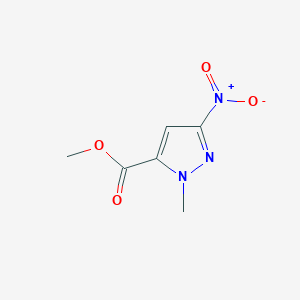
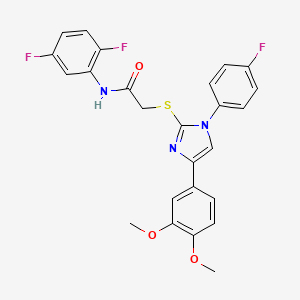

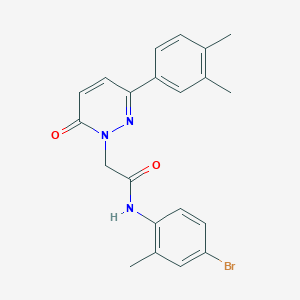
![2-[(4-chlorobenzyl)sulfanyl]-N'-(4-methylbenzoyl)benzenecarbohydrazide](/img/structure/B2576909.png)
